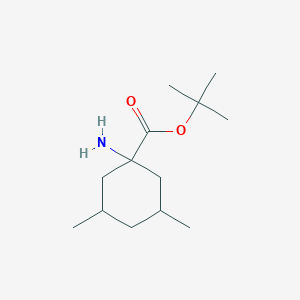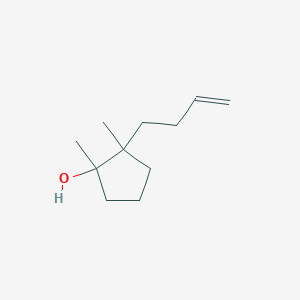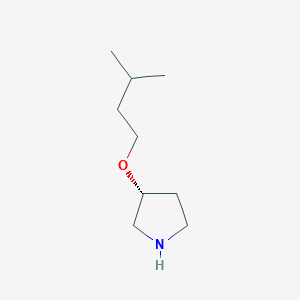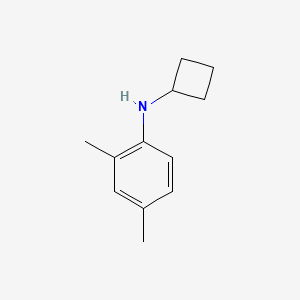![molecular formula C13H10ClNO B13235980 2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235980.png)
2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-chlorophenylmethyl group and a formyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-[(4-Chlorophenyl)methyl]pyridine-3-carboxylic acid.
Reduction: 2-[(4-Chlorophenyl)methyl]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active pyridine derivatives.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of materials with specific electronic properties, such as organic semiconductors
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde in biological systems is not well-documented. its structural features suggest that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine-3-carbaldehyde: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde: The methyl group may influence its electronic properties and reactivity.
2-[(4-Fluorophenyl)methyl]pyridine-3-carbaldehyde:
Uniqueness
2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde is unique due to the presence of the 4-chlorophenyl group, which can enhance its reactivity in nucleophilic aromatic substitution reactions and potentially improve its biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C13H10ClNO |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-3-10(4-6-12)8-13-11(9-16)2-1-7-15-13/h1-7,9H,8H2 |
Clé InChI |
VEOXQTPCXILBPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CC2=CC=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
![N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine](/img/structure/B13235913.png)


![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13235937.png)
![Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13235939.png)



amine](/img/structure/B13235969.png)

